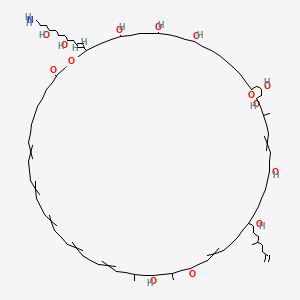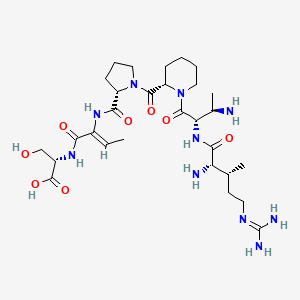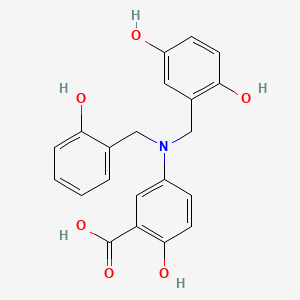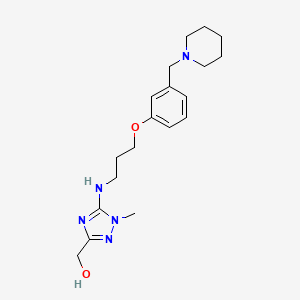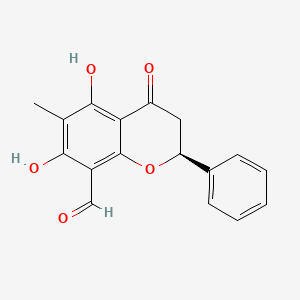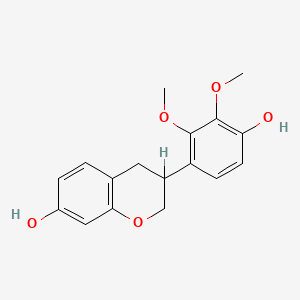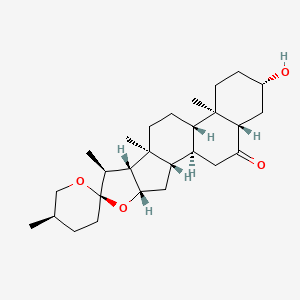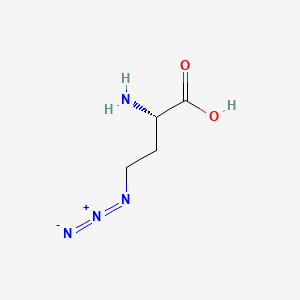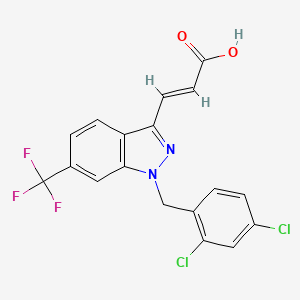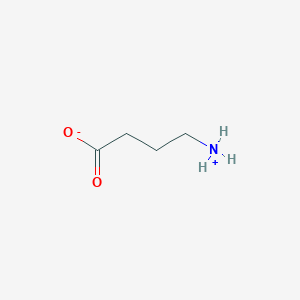
Spdph
説明
科学的研究の応用
Reversible Crosslinking of Proteins
SPDP-C6-NHS ester is widely used for reversible crosslinking of proteins. The compound contains an NHS ester that reacts with amino groups and a pyridyldithiol that reacts with sulfhydryl groups, forming a disulfide bond that can be cleaved under reducing conditions . This allows for the temporary joining of proteins, which is useful in studying protein-protein interactions and the effects of crosslinking on protein function.
Attachment of Sulfhydryl Groups to Proteins
The compound is employed to introduce sulfhydryl groups into proteins. By reacting with lysine residues, SPDP-C6-NHS ester adds a pyridyldithiol group that can be used for further conjugation with other thiol-containing molecules . This modification is crucial for creating bioconjugates with a defined stoichiometry.
Antibody-Enzyme Bioconjugation
In the field of immunoassays and targeted drug delivery, SPDP-C6-NHS ester facilitates the creation of antibody-enzyme conjugates. The compound allows for the attachment of enzymes to antibodies via a two-step reaction, which is essential for developing highly sensitive diagnostic tools and targeted therapeutics .
Hapten-Carrier Protein Conjugation
For antibody production, haptens need to be attached to carrier proteins. SPDP-C6-NHS ester provides a means to link haptens to larger proteins, enhancing the immunogenicity of the hapten and stimulating the production of specific antibodies .
Preparation of Immunotoxin Conjugates
SPDP-C6-NHS ester is instrumental in the preparation of immunotoxin conjugates. These conjugates combine the targeting specificity of antibodies with the cell-killing ability of toxins, and are promising therapeutic agents for cancer treatment .
Protein Labeling and Detection
The compound’s ability to release a detectable by-product upon reaction with sulfhydryl groups makes it valuable for protein labeling. The release of pyridine-2-thione can be measured spectrophotometrically, providing a method for tracking the modification and conjugation of proteins .
作用機序
Target of Action
The primary targets of SPDP-C6-NHS ester are primary amines and sulfhydryl groups . The compound is designed to react with these functional groups, which are commonly found in proteins and other biomolecules.
Mode of Action
SPDP-C6-NHS ester is a heterobifunctional crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group . The NHS ester reacts with primary amines to form a stable amide bond . After mild reduction of the dithiol, it can react to form a disulfide with other thiols .
Biochemical Pathways
The compound is used to covalently link two target groups . This can affect various biochemical pathways depending on the specific targets involved. For example, it can be used for reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, and protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction .
Pharmacokinetics
It’s known that the compound iswater-insoluble and must be dissolved first in DMF or DMSO . The compound is also membrane permeable , allowing for crosslinking to be done inside cells .
Result of Action
The result of the compound’s action is the formation of a reducible disulfide bond between two target groups . This allows for the separation of crosslinked products . The compound also releases a detectable by-product when reacted with a free sulfhydryl group, allowing the reaction to be easily followed .
Action Environment
The compound’s action can be influenced by environmental factors such as pH and the presence of reducing agents. The rate of reaction and degradation by hydrolysis increases with increasing pH . The disulfide bond in the spacer arm is readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c22-14(10-13-27-28-15-6-3-5-12-20-15)19-11-4-1-2-7-18(25)26-21-16(23)8-9-17(21)24/h3,5-6,12H,1-2,4,7-11,13H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEAAMBIUQLHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166541 | |
| Record name | SPDPH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate | |
CAS RN |
158913-22-5 | |
| Record name | SPDPH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158913225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SPDPH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



